ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate
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Overview
Description
ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethyl group, and a dioxopurinoimidazole core
Preparation Methods
The synthesis of ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves several steps. One common synthetic route includes the following steps:
Formation of the imidazole core: This step involves the cyclization of appropriate precursors to form the imidazole ring.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a fluorophenyl group.
Addition of the ethyl acetate group: The final step involves the esterification of the imidazole derivative with ethyl acetate.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the fluorophenyl group or the imidazole ring.
Scientific Research Applications
ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. The molecular pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of protein-protein interactions, and disruption of cellular signaling pathways .
Comparison with Similar Compounds
ethyl 2-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole core structure and exhibit similar chemical and biological properties.
Fluorophenyl derivatives: These compounds contain a fluorophenyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Purine derivatives: These compounds share the purine core structure and are used in the development of new drugs and materials.
This compound is unique due to its combination of the imidazole, fluorophenyl, and purine structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c1-4-29-14(26)10-24-17(27)15-16(22(3)19(24)28)21-18-23(15)9-11(2)25(18)13-8-6-5-7-12(13)20/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTVQJUDRCIUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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